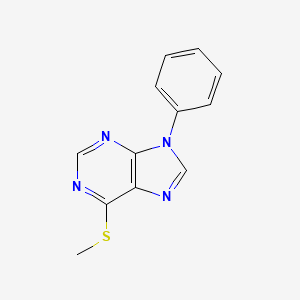
Purine, 6-((3,4-dimethylbenzyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 6-((3,4-dimethylbenzyl)thio)- is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids (DNA and RNA), and they play a crucial role in various biological processes. The compound Purine, 6-((3,4-dimethylbenzyl)thio)- is characterized by the presence of a 3,4-dimethylbenzylthio group attached to the 6-position of the purine ring. This modification can significantly alter the compound’s chemical and biological properties, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Purine, 6-((3,4-dimethylbenzyl)thio)- typically involves the introduction of the 3,4-dimethylbenzylthio group to the purine ring. One common method involves the reaction of 6-chloropurine with 3,4-dimethylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for Purine, 6-((3,4-dimethylbenzyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Purine, 6-((3,4-dimethylbenzyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The 6-position of the purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Purine, 6-((3,4-dimethylbenzyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of Purine, 6-((3,4-dimethylbenzyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, purine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can lead to antiproliferative effects on rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Thiopurine: Another purine derivative with a thio group at the 6-position.
6-Mercaptopurine: A well-known purine analog used in chemotherapy.
6-Alkoxypurines: Purine derivatives with an alkoxy group at the 6-position.
Uniqueness
Purine, 6-((3,4-dimethylbenzyl)thio)- is unique due to the presence of the 3,4-dimethylbenzylthio group, which can impart distinct chemical and biological properties compared to other purine derivatives. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
82499-09-0 |
|---|---|
Fórmula molecular |
C14H14N4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18) |
Clave InChI |
WEBGUJBZGMNFSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

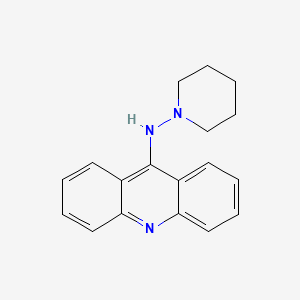
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
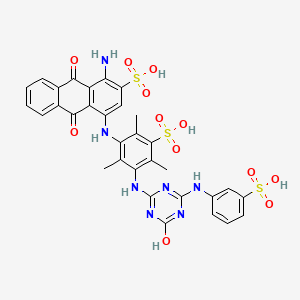
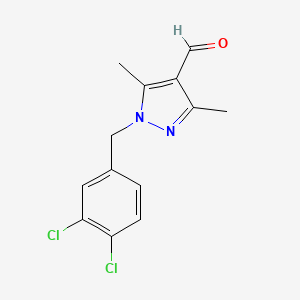
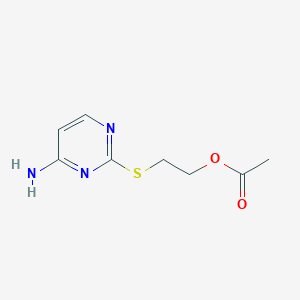

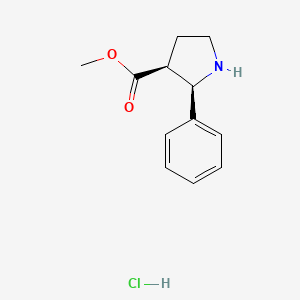
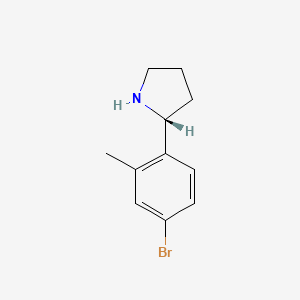
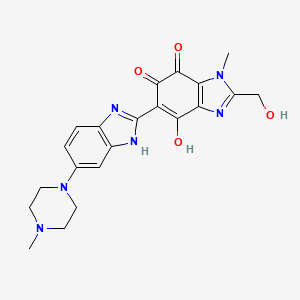
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
